Physicochemical Differentiation: Lipophilicity (logP) Comparison with the Core 2-(2-Morpholinoethyl)-1H-benzimidazole Scaffold
The target compound (CAS 1171610-84-6) exhibits a calculated logP of 3.023 [1], which is substantially higher than that of the unsubstituted core scaffold 2-(2-morpholinoethyl)-1H-benzimidazole (CAS 16671-64-0), which has a reported logP of 1.38 . The addition of the N1-acetamide-p-tolyl moiety increases lipophilicity by approximately 1.64 logP units—a greater than 40-fold increase in theoretical octanol-water partition coefficient. This shift in physicochemical properties has direct implications for membrane permeability, solubility, and protein-binding characteristics, differentiating the compound from simpler benzimidazole-morpholinoethyl analogs for applications where higher logP is sought or needs to be avoided.
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.023 (ZINC20 calculated) |
| Comparator Or Baseline | 2-(2-Morpholinoethyl)-1H-benzimidazole (CAS 16671-64-0), logP = 1.38 (Chemsrc reported) |
| Quantified Difference | ΔlogP = +1.64 (approx. 44-fold increase in partition coefficient) |
| Conditions | Computational prediction (ZINC20 for target; Chemsrc for comparator); experimental logP not available for target compound |
Why This Matters
A logP difference of >1.5 units translates to markedly different membrane permeability and solubility profiles, meaning the target compound cannot be assumed to behave like the core scaffold in cellular assays or formulation studies.
- [1] ZINC Database Entry ZINC96196112. logP = 3.023. Accessed 2026-05-09. View Source
